molecular formula C13H12N2O B8782051 7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one CAS No. 66066-06-6

7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one

Cat. No.: B8782051
CAS No.: 66066-06-6
M. Wt: 212.25 g/mol
InChI Key: CWOWGQFIFRQBJY-UHFFFAOYSA-N
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Description

7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused imidazole and pyridine ring system, contributes to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. For example, the reaction of 2-aminopyridine with benzaldehyde in the presence of an acid catalyst can yield the desired compound through an intramolecular cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient scaling up of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Another member of the imidazo[1,2-a] family with similar biological activities.

    Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.

    Imidazo[1,5-a]pyridine: Exhibits unique optical and biological properties.

Uniqueness

7-Phenyl-2,

Properties

CAS No.

66066-06-6

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

7-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one

InChI

InChI=1S/C13H12N2O/c16-13-9-11(10-4-2-1-3-5-10)8-12-14-6-7-15(12)13/h1-5,8-9,14H,6-7H2

InChI Key

CWOWGQFIFRQBJY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=CC2=O)C3=CC=CC=C3)N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 3 ml. of 2-ethoxyethanol were refluxed 1.05 g. of 6-bromo-1-(4-methylphenyl)-4-phenyl-2-pyridone and 0.4 g. of ethylenediamine for 5 hours. Then, by treating the reaction mixture as in Example 5, 0.35 g. of 5-oxo-7-phenyl-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine was obtained.
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6-bromo-1-(4-methylphenyl)-4-phenyl-2-pyridone
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Synthesis routes and methods II

Procedure details

4-Cyano-3-phenyl-but-3-enoic acid ethyl ester (crude, 9.37 g, 0.043 mol), ethylenediamine (3 mL, 0.043 mol) were mixed in dichlorobenze (20 mL) and heated at 160° C. overnight. The resulting suspension was cooled to room temperature, filtered, and the filtrated cake was washed with EtOAc and finally dried to provide the title compound as a brownish yellow solid. MS m/e 213 (M+H)+.
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9.37 g
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3 mL
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